molecular formula C17H17N3O3S B11009516 ethyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

ethyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11009516
M. Wt: 343.4 g/mol
InChI Key: LAEZUJDKPXJZFU-UHFFFAOYSA-N
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Description

Ethyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and an ester functional group

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl 2-[[2-(1-methylindol-3-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H17N3O3S/c1-3-23-16(22)13-10-24-17(18-13)19-15(21)8-11-9-20(2)14-7-5-4-6-12(11)14/h4-7,9-10H,3,8H2,1-2H3,(H,18,19,21)

InChI Key

LAEZUJDKPXJZFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CC2=CN(C3=CC=CC=C32)C

Origin of Product

United States

Preparation Methods

Alkylation of Indole-3-Acetic Acid

Reaction Scheme :

Indole-3-acetic acid+CH3INaH, THF1-Methylindole-3-acetic acid\text{Indole-3-acetic acid} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, THF}} \text{1-Methylindole-3-acetic acid}

Procedure ():

  • Reagents : Indole-3-acetic acid (1.3 mmol), sodium hydride (4.0 mmol, 60% dispersion in mineral oil), methyl iodide (4.4 mmol).

  • Conditions :

    • Step 1: NaH added to indole-3-acetic acid in dry THF at 0°C, stirred for 30 min.

    • Step 2: Methyl iodide added, warmed to room temperature, stirred overnight.

  • Workup : Quenched with methanol, diluted with water, extracted with diethyl ether. Aqueous phase acidified (pH 1–2), extracted with DCM.

  • Yield : 61% after column chromatography (40% EtOAc in petroleum ether).

  • Characterization :

    • MP : 126–128°C.

    • 1^1H NMR (DMSO-d6d_6): δ 3.72 (s, 3H, NCH3_3), 4.12 (s, 2H, CH2_2), 6.90–7.45 (m, 4H, indole-H).

Synthesis of Ethyl 2-Amino-1,3-thiazole-4-carboxylate

Hantzsch Thiazole Synthesis

Reaction Scheme :

Ethyl bromopyruvate+ThioureaEtOH, 70°CEthyl 2-amino-1,3-thiazole-4-carboxylate\text{Ethyl bromopyruvate} + \text{Thiourea} \xrightarrow{\text{EtOH, 70°C}} \text{Ethyl 2-amino-1,3-thiazole-4-carboxylate}

Procedure ():

  • Reagents : Ethyl bromopyruvate (1 mmol), thiourea (1.2 mmol).

  • Conditions : Stirred in ethanol at 70°C for 1 h.

  • Workup : Cooled, poured into ice-cold water, filtered, and dried.

  • Yield : 79–100%.

  • Characterization :

    • MP : 150–152°C.

    • 1^1H NMR (DMSO-d6d_6): δ 1.37 (t, 3H, CH3_3), 4.11 (q, 2H, CH2_2), 7.33 (s, 1H, thiazole-H).

Amide Coupling to Form the Final Product

Peptide Coupling Using EDC/HOBt

Reaction Scheme :

1-Methylindole-3-acetic acid+Ethyl 2-amino-1,3-thiazole-4-carboxylateEDC, HOBt, DCMTarget Compound\text{1-Methylindole-3-acetic acid} + \text{Ethyl 2-amino-1,3-thiazole-4-carboxylate} \xrightarrow{\text{EDC, HOBt, DCM}} \text{Target Compound}

Procedure ():

  • Reagents :

    • 1-Methylindole-3-acetic acid (4.57 mmol), EDC (5.48 mmol), HOBt (4.80 mmol), ethyl 2-amino-1,3-thiazole-4-carboxylate (4.80 mmol).

  • Conditions :

    • Stirred in anhydrous DCM under nitrogen for 1 h.

    • Triethylamine (5.48 mmol) added, stirred overnight at room temperature.

  • Workup : Washed with NaHCO3_3, brine, dried over Na2_2SO4_4, concentrated, and purified via silica gel chromatography (ethyl acetate/petroleum ether).

  • Yield : 41–45%.

  • Optimization :

    • EDC outperformed DCC due to easier byproduct removal.

    • Neat conditions improved hydrazide formation efficiency.

  • Characterization :

    • IR : 1678 cm1^{-1} (amide C=O), 3256 cm1^{-1} (N-H).

    • 1^1H NMR (DMSO-d6d_6): δ 1.25 (t, 3H, CH3_3), 3.51 (s, 3H, NCH3_3), 4.11 (q, 2H, CH2_2), 7.03–7.77 (m, 4H, indole-H), 8.22 (s, 1H, thiazole-H).

Alternative Synthetic Routes

Acid Chloride-Mediated Coupling

Reaction Scheme :

1-Methylindole-3-acetyl chloride+Ethyl 2-amino-1,3-thiazole-4-carboxylateBaseTarget Compound\text{1-Methylindole-3-acetyl chloride} + \text{Ethyl 2-amino-1,3-thiazole-4-carboxylate} \xrightarrow{\text{Base}} \text{Target Compound}

Procedure ():

  • Reagents : 1-Methylindole-3-acetic acid (0.1 mol), oxalyl chloride (0.11 mol), ethyl 2-amino-1,3-thiazole-4-carboxylate (0.1 mol).

  • Conditions :

    • Acid converted to chloride in CH2_2Cl2_2 at -10°C.

    • Reacted with thiazole ester in THF at 25°C.

  • Yield : 70%.

Critical Analysis of Methodologies

Method Advantages Limitations
EDC/HOBt Coupling High functional group tolerance; mild conditions.Moderate yields (41–45%); requires purification.
Acid Chloride Route Higher yields (70%); scalable.Sensitive to moisture; harsh conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or alkyl chains.

Scientific Research Applications

This compound exhibits a range of biological activities, making it a candidate for further investigation in pharmacological applications. Some key areas of research include:

Antimicrobial Activity

Research has shown that compounds containing thiazole moieties often possess significant antimicrobial properties. Ethyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate has been evaluated against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Thiazoles have been implicated in the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines .

Acetylcholinesterase Inhibition

Compounds similar to this compound have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. This inhibition can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Case Study 1: Antimicrobial Evaluation

A study conducted by Mahendrasinh et al. involved synthesizing novel thiazole derivatives and assessing their antimicrobial activity. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting a promising application for this compound in treating infections caused by these pathogens .

Case Study 2: Anticancer Potential

In a study focused on cancer therapeutics, researchers evaluated the effects of thiazole derivatives on various cancer cell lines. This compound was found to induce apoptosis in melanoma cells through the activation of specific apoptotic pathways . This finding underscores its potential as a lead compound for developing new anticancer drugs.

Mechanism of Action

The mechanism of action of ethyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The indole moiety is known to bind to various biological targets, while the thiazole ring can enhance binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    1-methyl-1H-indole-3-carboxylic acid: Shares the indole moiety but lacks the thiazole ring.

    Thiazole-4-carboxylic acid: Contains the thiazole ring but lacks the indole moiety.

Uniqueness

Ethyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is unique due to the combination of the indole and thiazole rings, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula for this compound is C13H15N3O2C_{13}H_{15}N_{3}O_{2}, with a molecular weight of approximately 245.28 g/mol. The structure includes an indole moiety linked to a thiazole ring, which is known for its diverse biological properties.

Anticancer Properties

Research indicates that compounds containing thiazole and indole rings exhibit significant anticancer activity. A study highlighted the effectiveness of thiazole derivatives against various cancer cell lines, demonstrating that structural modifications can enhance cytotoxicity. For instance, one derivative showed an IC50 value of 10–30 µM against human glioblastoma U251 cells and human melanoma WM793 cells, suggesting promising anticancer potential due to specific substitutions on the aromatic rings .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
Compound 13U251<30Induces apoptosis via mitochondrial pathway
Compound 21WM793<30Inhibits cell proliferation
Compound 51amMKN-4534.48c-Met inhibition and apoptosis induction

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A study focused on thiazole derivatives demonstrated their ability to inhibit bacterial growth, with some compounds showing effectiveness against resistant strains . The presence of electron-donating groups in the thiazole structure was found to enhance antimicrobial activity.

Table 2: Antimicrobial Activity of Selected Thiazole Compounds

Compound IDTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa64 µg/mL

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific substitutions on the indole and thiazole rings significantly impact biological activity. For example, the introduction of halogen atoms or methoxy groups on the aromatic systems has been shown to enhance both anticancer and antimicrobial effects .

Case Study 1: Indole-Thiazole Derivatives in Cancer Treatment

In a recent study, a series of indole-thiazole derivatives were synthesized and evaluated for their anticancer properties against various human cancer cell lines. The results indicated that compounds with a methoxy group at specific positions exhibited superior activity compared to others, leading to further exploration as potential therapeutic agents .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of ethyl derivatives containing thiazole moieties. The study highlighted that certain derivatives not only inhibited bacterial growth but also demonstrated low toxicity towards mammalian cells, making them suitable candidates for drug development .

Q & A

Q. Critical Conditions :

  • Temperature control (reflux in acetic acid at 110–120°C for cyclization steps) .
  • Use of polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
  • Catalytic agents (e.g., sodium acetate) to enhance reaction efficiency .

Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute stereochemistry and confirms bond angles/lengths (e.g., C–N bond distances in the thiazole ring: ~1.32 Å) .
  • NMR Spectroscopy :
    • ¹H NMR : Signals at δ 1.3–1.4 ppm (ethyl CH₃), δ 3.7–3.9 ppm (N–CH₃ of indole), and δ 7.1–7.8 ppm (indole aromatic protons) .
    • ¹³C NMR : Carboxylate carbonyl at ~165 ppm, thiazole C-2 at ~160 ppm .
  • HPLC : Purity >98% achieved using C18 columns (acetonitrile/water gradient, 0.1% TFA) .

Advanced: How can researchers address contradictions in reported biological activities of thiazole-indole hybrids?

Methodological Answer:
Discrepancies often arise from:

  • Structural variations : Substituents on the indole (e.g., 1-methyl vs. 1-benzyl) alter steric and electronic profiles, impacting target binding .
  • Assay conditions : Differences in cell lines (e.g., HeLa vs. HEK293) or enzyme isoforms (e.g., COX-1 vs. COX-2) affect activity readings.

Q. Resolution Strategies :

  • SAR Studies : Systematically modify substituents (e.g., replacing methyl with trifluoromethyl on the indole) and test against standardized assays .
  • Computational Docking : Use AutoDock Vina to predict binding modes with targets like EGFR or tubulin, validating with mutagenesis studies .

Advanced: What computational methods optimize synthetic routes for scale-up?

Methodological Answer:

  • Retrosynthetic Analysis : Tools like Pistachio or Reaxys identify one-step routes (e.g., direct coupling vs. multi-step sequences) .
  • Reaction Yield Prediction : Machine learning models (e.g., RDKit) prioritize high-yield steps (e.g., amidation over ester hydrolysis).
  • Solvent Optimization : COSMO-RS simulations predict solvent compatibility (e.g., DMF vs. THF for solubility) .

Advanced: How do electronic effects of substituents influence reactivity in downstream derivatization?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Trifluoromethyl on the indole increases electrophilicity of the acetyl group, enhancing nucleophilic attack by amines .
  • Electron-Donating Groups (EDGs) : Methoxy substituents stabilize intermediates via resonance, reducing side reactions (e.g., oxidation) .
  • Steric Effects : Bulky groups (e.g., 4-phenyltetrahydropyran) hinder access to the thiazole’s 2-amino group, requiring microwave-assisted heating for coupling .

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